4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI)

Description

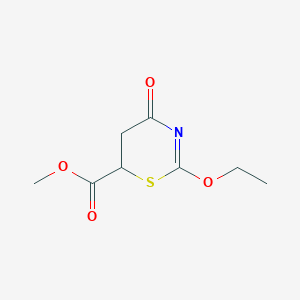

This compound belongs to the 4H-1,3-thiazine family, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom. Its structure features a 2-ethoxy substituent, a partially saturated 5,6-dihydro ring, a 4-oxo group, and a methyl ester at position 5.

Properties

IUPAC Name |

methyl 2-ethoxy-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFIGAKTZWTHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=O)CC(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation via Nucleophilic Substitution

Step 1 : Bromination at position 2 of 4H-1,3-thiazine-6-carboxylic acid methyl ester using PBr₃.

Step 2 : Displacement with sodium ethoxide (NaOEt) in ethanol.

Esterification of Carboxylic Acid

Method : Treatment with methanol and H₂SO₄ catalyzes esterification.

Conditions : Reflux for 12 hours, yielding >95% conversion.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Condensation | TFA/AcOH, reflux | 70–88% | High atom economy | Requires specialized aldehydes |

| Multicomponent Reaction | [Bmim]Br, ethanol/water | 65–75% | Convergent synthesis | Moderate yields |

| α,β-Unsaturated Cyclization | KOH, ethanol | 60–68% | Scalable | Multi-step preparation of intermediates |

| Post-Synthetic Modification | NaOEt, H₂SO₄/MeOH | 85–95% | Flexibility in functionalization | Additional purification steps |

Structural Characterization and Validation

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives with potential pharmaceutical applications.

Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of agrochemicals and dyes due to its stable thiazine ring structure.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cell function. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

The target compound is differentiated from analogs by its unique substitution pattern:

- 2-Ethoxy group: Unlike amino or methyl substituents in other thiazines, the ethoxy group may enhance lipophilicity and influence metabolic stability.

- 4-Oxo and 5,6-dihydro: These groups contribute to partial saturation and keto-enol tautomerism, affecting electronic properties and reactivity.

Table 1: Structural and Molecular Comparison

*Calculated based on structural analysis.

Physicochemical Properties

- LogP and Solubility: The ethoxy group in the target compound likely increases LogP compared to amino-substituted analogs (e.g., LogP = 0.81 for the thiadiazine derivative ), enhancing membrane permeability.

- PSA (Polar Surface Area) : The methyl ester and oxo groups contribute to a moderate PSA, balancing solubility and bioavailability.

Biological Activity

4H-1,3-Thiazine-6-carboxylic acid derivatives, particularly the compound 2-ethoxy-5,6-dihydro-4-oxo-, methyl ester (9CI), are of significant interest in medicinal chemistry due to their diverse biological activities. Thiazine compounds have been recognized for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific thiazine derivative, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound 4H-1,3-thiazine-6-carboxylic acid, 2-ethoxy-5,6-dihydro-4-oxo-, methyl ester (9CI) features a thiazine ring structure that is essential for its biological activity. The presence of both nitrogen and sulfur atoms within the ring contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Thiazine derivatives have demonstrated notable antimicrobial properties. For instance, research indicates that compounds within this class exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with the presence of specific functional groups that enhance their binding affinity to bacterial targets.

| Compound | Activity | Target Organism |

|---|---|---|

| 4H-1,3-Thiazine (9CI) | Antibacterial | E. coli |

| 4H-1,3-Thiazine (9CI) | Antifungal | C. albicans |

| 4H-1,3-Thiazine (9CI) | Antitubercular | M. tuberculosis |

Anticancer Activity

Several studies have explored the anticancer potential of thiazine derivatives. For example, a study evaluated the growth inhibition of cancer cell lines treated with various thiazine compounds. The results indicated that certain derivatives could significantly inhibit cell proliferation in human tumor cell lines such as NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (brain cancer).

| Compound | GI50 (μmol/L) | NCI-H460 | MCF-7 | SF-268 |

|---|---|---|---|---|

| 2-Amino-5,6-dihydro-thiazine | 55.3 ± 8.7 | 60.0 ± 10 | 60.0 ± 10 | |

| 2-Amino-thiazine derivative | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 |

The data suggest that modifications to the thiazine structure can enhance anticancer efficacy.

Anti-inflammatory Activity

Thiazines have also been investigated for their anti-inflammatory effects. Compounds exhibiting this activity can modulate inflammatory pathways and reduce cytokine production in vitro and in vivo models. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Mechanistic Insights

The biological activity of thiazine derivatives like the methyl ester form is often attributed to their ability to interact with specific enzymes or receptors involved in disease pathways. For instance:

- Enzyme Inhibition : Thiazines may inhibit enzymes that are crucial for bacterial survival or tumor growth.

- Receptor Modulation : These compounds can act on various receptors influencing cellular signaling pathways related to inflammation or cancer progression.

Case Studies

- Antimicrobial Study : A recent study highlighted the synthesis of several thiazine derivatives and their evaluation against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that certain modifications led to enhanced antibacterial activity.

- Anticancer Evaluation : In a comparative study involving multiple thiazine derivatives, researchers found that those with additional functional groups exhibited greater cytotoxicity against cancer cell lines compared to their simpler counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.